2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol apart from similar compounds is its unique combination of pyrrole and pyrazole rings, which may confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c9-7(5-12)8-4-6-2-1-3-11(6)10-8/h4,7,12H,1-3,5,9H2 |
InChI Key |
AAGAKHKLWRAOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(CO)N |
Origin of Product |
United States |
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